

A Technical Guide to Caged ATP Analogs for Researchers

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Compound of Interest

Compound Name: Caged ATP

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This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core characteristics of **caged ATP** analogs. These powerful tools offer precise spatial and temporal control over ATP release, enabling detailed investigation of ATP-dependent processes in a variety of biological systems.

Introduction to Caged ATP Analogs

Caged compounds are biologically active molecules that are rendered temporarily inert by a photolabile protecting group, often referred to as a "cage".^{[1][2]} In the case of **caged ATP**, a light-sensitive moiety is attached to the terminal γ -phosphate of the ATP molecule, preventing its interaction with ATP-binding proteins and enzymes.^{[1][3][4]} Exposure to a brief pulse of ultraviolet (UV) light cleaves this bond, rapidly releasing free ATP and initiating the biological process of interest.^{[5][6]} This technique, known as flash photolysis, allows for precise control over the timing and location of ATP release, overcoming the diffusion-limited kinetics of traditional methods of agonist application.^{[5][6]}

The most commonly used caging group is the o-nitrobenzyl moiety and its derivatives.^[7] The pioneering **caged ATP** analog, P³-(1-(2-nitrophenyl)ethyl)adenosine 5'-triphosphate (NPE-**caged ATP**), has been instrumental in a wide range of studies, from muscle contraction to neurotransmission.^{[4][8]} Upon photolysis, NPE-**caged ATP** releases ATP, a proton, and the byproduct 2-nitrosoacetophenone.^[4]

Core Characteristics and Quantitative Data

The efficacy of a **caged ATP** analog is determined by several key photochemical and physical properties. These include its quantum yield (Φ), molar extinction coefficient (ϵ), and the rate of photolysis. The quantum yield represents the efficiency of the photorelease process, while the molar extinction coefficient indicates the molecule's ability to absorb light at a specific wavelength. A higher quantum yield and extinction coefficient mean that less light is required to release a given amount of ATP.^[9] The rate of photolysis determines how quickly the active ATP is released following the light flash.

Below is a summary of the quantitative data for commonly used **caged ATP** analogs.

Caged ATP Analog	Caging Group	λ_{max} (nm)	Molar Extinction Coefficient (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)	Quantum Yield (Φ)	Photolysis Rate (s^{-1})	Reference
NPE-caged ATP	1-(2-nitrophenyl)ethyl	260	18,000	0.54	~83 - 220 (pH 7)	[1] [4] [6] [10]
DMNPE-caged ATP	1-(4,5-dimethoxy-2-nitrophenyl)ethyl	351	4,400	Generally lower than NPE	Slower than NPE	[11] [12]
DMACM-caged ATP	[7-(dimethylamino)coumarin-4-yl]methyl	~334-405	-	0.06 - 0.09	$> 1.6 \times 10^9$	[13]

Note: The photolysis rate of NPE-**caged ATP** is pH-dependent.^[6] DMNPE-**caged ATP** absorbs light more efficiently at longer wavelengths (~360 nm) compared to NPE-**caged ATP**, but its photolysis rates and quantum yields are generally lower.^[11]^[12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing **caged ATP** analogs.

Flash Photolysis of Caged ATP in Muscle Fibers

This protocol is adapted from studies investigating the kinetics of muscle contraction.[\[14\]](#)[\[15\]](#)
[\[16\]](#)[\[17\]](#)

Objective: To initiate muscle contraction by rapidly releasing ATP within skinned muscle fibers.

Materials:

- Skinned muscle fibers (e.g., rabbit psoas)
- Rigor solution (lacking ATP)
- **Caged ATP** solution (e.g., 1-5 mM NPE-**caged ATP** in rigor solution)
- High-calcium and low-calcium activating solutions
- Flash photolysis setup (e.g., UV laser or xenon flash lamp)
- Force transducer and data acquisition system

Procedure:

- Mount a single skinned muscle fiber between a force transducer and a fixed hook in a temperature-controlled experimental chamber.
- Initially, perfuse the fiber with a relaxing solution (low Ca^{2+} , with ATP) to ensure it is in a relaxed state.
- Replace the relaxing solution with a rigor solution to induce a rigor state (cross-bridges are strongly bound, no ATP present).
- Introduce the **caged ATP** solution to the chamber and allow it to diffuse into the fiber for a sufficient period (e.g., 5-10 minutes).

- Set the desired Ca^{2+} concentration by perfusing with the appropriate activating solution.
- Deliver a brief pulse of UV light (e.g., from a frequency-doubled ruby laser at 347 nm or a xenon flash lamp) to the muscle fiber to photolyze the **caged ATP**.[\[6\]](#)
- Record the resulting force development using the force transducer and data acquisition system.
- Analyze the kinetics of force development to determine parameters such as the rate of tension rise and the maximum force generated.

P2X and P2Y Receptor Activation in Neurons

This protocol outlines a general procedure for studying purinergic receptor activation in neuronal preparations.[\[18\]](#)[\[19\]](#)

Objective: To investigate the physiological responses mediated by P2X and P2Y receptors upon rapid ATP application.

Materials:

- Neuronal cell culture or brain slices
- External recording solution (e.g., artificial cerebrospinal fluid)
- **Caged ATP** solution (e.g., 100 μM NPE-**caged ATP** in external solution)
- Patch-clamp electrophysiology setup
- Flash photolysis system coupled to the microscope
- Specific P2 receptor antagonists (e.g., suramin for P2X, MRS2179 for P2Y₁) for control experiments

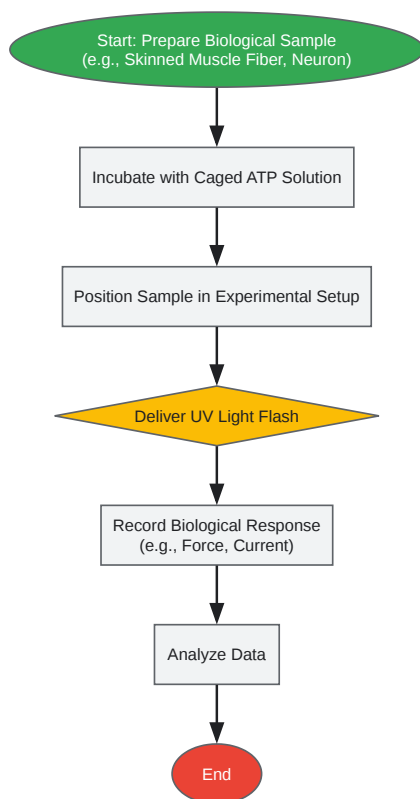
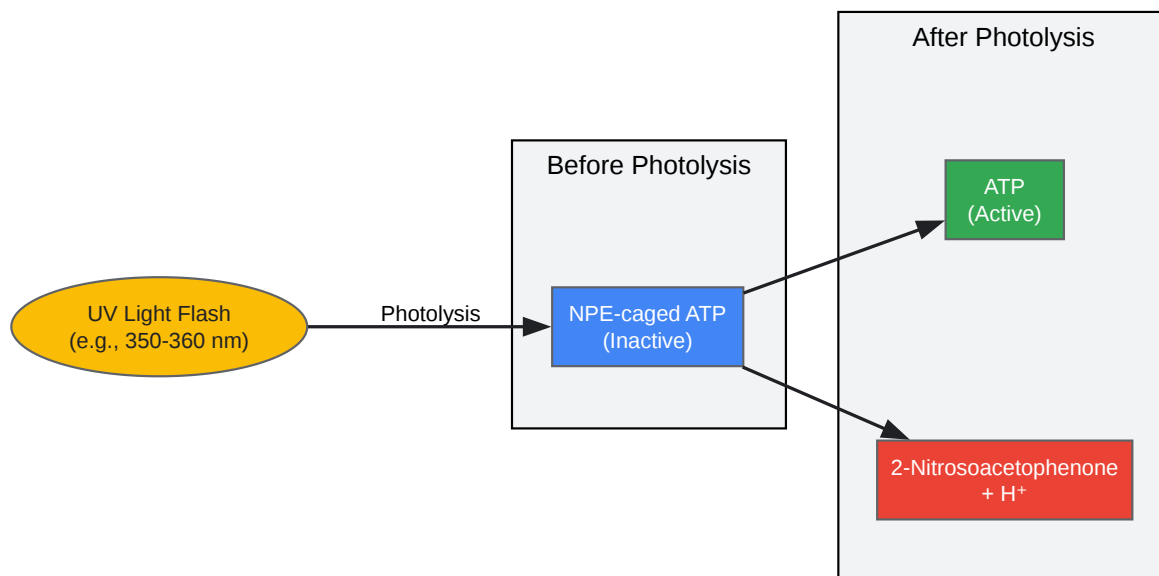
Procedure:

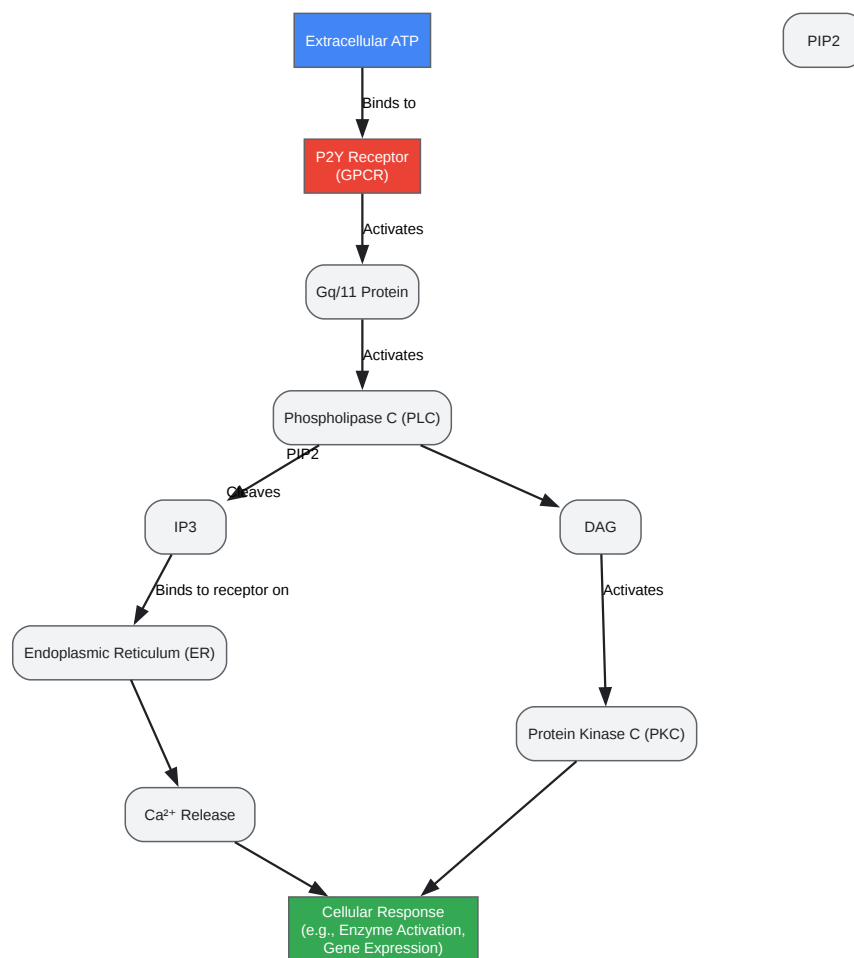
- Prepare the neuronal culture or brain slice and place it in the recording chamber of the patch-clamp setup.

- Establish a whole-cell patch-clamp recording from a target neuron.
- Bath-apply the **caged ATP** solution to the preparation. Ensure the solution is protected from ambient light.
- Position the light source to illuminate the area of interest (e.g., the recorded neuron or a specific subcellular compartment).
- Deliver a UV light flash to uncage the ATP.
- Record the resulting changes in membrane current or potential. Inward currents are typically observed upon P2X receptor activation due to cation influx.[20] P2Y receptor activation often leads to more complex downstream signaling, which may be observed as changes in ion channel activity or second messenger signaling.[20][21]
- To confirm the involvement of specific P2 receptors, repeat the experiment in the presence of selective antagonists.

Visualization of Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to the use of **caged ATP** analogs.





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